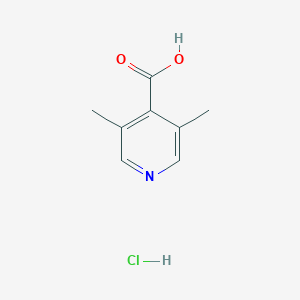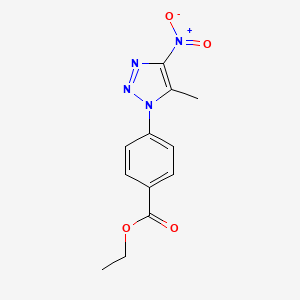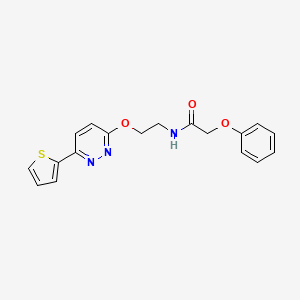
3,5-Dimethylpyridine-4-carboxylic acid;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dimethylpyridine-4-carboxylic acid, also known as 3,5-Dimethylisonicotinic acid, is a chemical compound with the CAS Number: 544703-96-0 . It has a molecular weight of 151.16 and its IUPAC name is 3,5-dimethylisonicotinic acid .
Molecular Structure Analysis
The InChI code for 3,5-Dimethylpyridine-4-carboxylic acid is1S/C8H9NO2/c1-5-3-9-4-6(2)7(5)8(10)11/h3-4H,1-2H3,(H,10,11) . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule. Chemical Reactions Analysis
The specific chemical reactions involving 3,5-Dimethylpyridine-4-carboxylic acid are not detailed in the search results. Pyridine derivatives are known to participate in a variety of chemical reactions, but the specifics would depend on the reaction conditions and the other reactants involved .Physical And Chemical Properties Analysis
3,5-Dimethylpyridine-4-carboxylic acid is a powder at room temperature . It has a predicted boiling point of 387.9±37.0 °C and a predicted density of 1.183±0.06 g/cm3 . The compound’s pKa is predicted to be 0.48±0.37 .Aplicaciones Científicas De Investigación
Catalytic Applications
The use of pyridine derivatives, such as 4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl), has been explored as recyclable catalysts for acylation reactions. These catalysts facilitate the acylation of alcohols and phenols under base-free conditions, with detailed investigation into the reaction mechanisms. This illustrates the potential of pyridine derivatives in enhancing catalytic efficiencies and recycling capabilities in organic synthesis (Liu, Ma, Liu, & Wang, 2014).
Supramolecular Chemistry
Pyridine carboxylic acids have been used to design cocrystals involving various carboxylic acids. These studies explore the hydrogen bonding capabilities of the pyridine unit, leading to cocrystals with specific supramolecular arrangements and potential applications in material science and drug design (Rajam, Muthiah, Butcher, Jasinski, & Wikaira, 2018).
Luminescence and Sensing
Lanthanide-based coordination polymers assembled from pyridine-2,6-dicarboxylic acid derivatives demonstrate unique luminescent properties. These materials have applications in white-light-emitting materials and sensitive detection of ions and molecules, illustrating the role of pyridine derivatives in developing new photoluminescent materials and sensors (Huang, Yu, Bai, & Xu, 2018).
Safety and Hazards
The compound is classified under the GHS07 hazard class . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
3,5-dimethylpyridine-4-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2.ClH/c1-5-3-9-4-6(2)7(5)8(10)11;/h3-4H,1-2H3,(H,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKATUNWFHNASIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=C1C(=O)O)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dimethylphenyl)-3-(4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/structure/B2843553.png)
![Propyl 4-[7-(2-methylprop-2-enoxy)-4-oxochromen-3-yl]oxybenzoate](/img/structure/B2843556.png)
![Tert-butyl N-[3-amino-5-(trifluoromethyl)thiophen-2-yl]-N-methylcarbamate](/img/structure/B2843557.png)
![4-Acetylbicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B2843558.png)
![(Z)-N-(6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2843559.png)
![8-((4-Chlorophenyl)sulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2843560.png)




![3-(4-Chlorophenyl)-3-hydroxy-1-(p-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2843569.png)


